Macusine B chloride
Description
Macusine B chloride is a quaternary indole alkaloid primarily isolated from plant species such as Rauvolfia reflexa and Strychnos toxifera. Structurally, it is characterized by a β-carboline framework with a methyl group at the N1 position and a chloride counterion, giving it a molecular formula of C20H25N2O·Cl . Its pharmacological profile includes dual cholinesterase inhibition (acetylcholinesterase [AChE] and butyrylcholinesterase [BChE]) and antagonism of α-adrenergic and serotonin (5-HT) receptors . These properties position it as a compound of interest for neurodegenerative disease research and receptor-targeted therapeutics.
Properties
CAS No. |
2011-22-5 |
|---|---|
Molecular Formula |
C20H25ClN2O |
Molecular Weight |
344.9 g/mol |
IUPAC Name |
[(1S,12S,13R,14R,15E,17R)-15-ethylidene-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol;chloride |
InChI |
InChI=1S/C20H25N2O.ClH/c1-3-12-10-22(2)18-9-15-13-6-4-5-7-17(13)21-20(15)19(22)8-14(12)16(18)11-23;/h3-7,14,16,18-19,21,23H,8-11H2,1-2H3;1H/q+1;/p-1/b12-3-;/t14-,16+,18-,19-,22+;/m0./s1 |
InChI Key |
ZMEUNDHRRRZOSF-WWTOPZKJSA-M |
Isomeric SMILES |
C/C=C\1/C[N@+]2([C@H]3C[C@@H]1[C@H]([C@@H]2CC4=C3NC5=CC=CC=C45)CO)C.[Cl-] |
Canonical SMILES |
CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Macusine B chloride involves several steps, starting from the extraction of the alkaloid from the plant source. The synthetic route typically includes the isolation of the alkaloid followed by its conversion to the chloride form. Specific reaction conditions, such as temperature, pH, and solvents used, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as chromatography and crystallization are commonly employed in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions: Macusine B chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction’s outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Macusine B chloride has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying alkaloid chemistry and reaction mechanisms. In biology, it is investigated for its effects on cellular processes and receptor interactions. In medicine, this compound is studied for its potential therapeutic applications, including its use as a cardiovascular agent and its effects on neurotransmitter systems . Additionally, it has industrial applications in the development of new pharmaceuticals and chemical products .
Mechanism of Action
The mechanism of action of Macusine B chloride involves its interaction with α-adrenergic and β-adrenergic receptors. By blocking α-adrenergic receptors and stimulating β-receptors, this compound can modulate various physiological responses, including heart rate and blood pressure . The molecular targets and pathways involved in its action include adrenergic signaling pathways and neurotransmitter systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Alkaloids
Pharmacological Activity: Cholinesterase Inhibition
Macusine B chloride exhibits moderate cholinesterase inhibitory activity, with IC50 values ranging from 8.06 to 73.23 µM depending on the enzyme isoform and assay conditions . Comparatively:
Macusine B’s lower potency compared to rescinnamine and angustidine may stem from differences in binding interactions. Molecular docking studies reveal that Macusine B binds to AChE via hydrophobic interactions , whereas rescinnamine forms hydrogen bonds with catalytic residues, enhancing its efficacy .
Structural Analogues
- Macusine C chloride (C22H27ClN2O3): A structural analogue with an additional methoxy group and extended carbon chain.
- Affinisine Nb-oxide (C20H24N2O): Shares the β-carboline core but lacks the quaternary ammonium group, resulting in weaker cholinesterase inhibition (IC50 > 100 µM) .
Receptor Antagonism
Macusine B uniquely antagonizes α-adrenergic and 5-HT receptors in addition to cholinesterase inhibition. In guinea pig ileum and rat uterine tissue, it demonstrated pA2 values of 5.02–6.87 for 5-HT receptor blockade, comparable to known antagonists like ketanserin but with lower potency . No similar receptor activity has been reported for rescinnamine or voacangine, highlighting Macusine B’s multifunctional profile.
Key Research Findings and Discrepancies
- Isolation Challenges : Macusine B’s quaternary structure complicates purification. High-speed countercurrent chromatography (HSCCC) with n-BuOH/Me2CO/H2O solvents yields ~90 mg per 25 g of crude extract, lower than panarine (100 mg) from the same source .
- Contradictory Potency Data : While cites resinnamine (IC50 = 11.01 µM) as a strong AChE inhibitor, identifies rescinnamine as the most potent. This discrepancy may arise from assay variability or structural misclassification in early studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
